1-(Napht-1-yl)-allylamine
Description
Historical Context of Allylamine (B125299) Chemotypes in Contemporary Medicinal Chemistry
The allylamine class of compounds emerged as a significant chemotype in medicinal chemistry with the discovery of the first derivative, naftifine (B1207962), in 1974 at the Sandoz Research Institute in Vienna, Austria. nih.gov This discovery was the result of screening a chemical inventory for antifungal activity, leading to the identification of a new class of therapeutic agents. derpharmachemica.com Naftifine was the first allylamine approved for topical use in humans, marking a key milestone in the treatment of superficial fungal infections. scispace.com
The primary mechanism of action for allylamine antifungals is the specific inhibition of squalene (B77637) epoxidase (also known as squalene monooxygenase), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govpatsnap.comdroracle.aimdpi.com Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com By inhibiting squalene epoxidase, allylamines block the conversion of squalene to lanosterol, which leads to two significant consequences for the fungal cell: a deficiency of ergosterol, which disrupts membrane integrity and function, and a toxic accumulation of intracellular squalene. droracle.ainih.govstudysmarter.co.uk This dual-action mechanism is fungicidal against many pathogenic fungi, particularly dermatophytes. droracle.aiaocd.org
The success of naftifine spurred the development of other allylamine derivatives. Terbinafine (B446), a synthetic allylamine discovered in 1991, demonstrated high efficacy against a broad range of dermatophytes and became a gold-standard oral treatment for onychomycosis (fungal nail infections). nih.govmdpi.comnih.gov The development of these agents highlighted the therapeutic potential of the allylamine scaffold, establishing it as a cornerstone in antifungal therapy. taylorandfrancis.com
Table 1: Key Allylamine Antifungal Agents
| Compound Name | Year of Discovery/Approval | Key Characteristics | Mechanism of Action |
|---|---|---|---|
| Naftifine | Discovered 1974 nih.gov | First allylamine antifungal; used topically for tinea infections. scispace.comwikipedia.org | Inhibition of squalene epoxidase. wikipedia.org |
| Terbinafine | Approved for oral use 1996 aocd.org | Highly effective against dermatophytes; available in oral and topical forms. mdpi.comnih.gov | Inhibition of squalene epoxidase. nih.govaocd.org |
| Butenafine | First agent in the benzylamine (B48309) class. nih.gov | Structurally related to allylamines; used topically. studysmarter.co.uk | Inhibition of squalene epoxidase. nih.gov |
Strategic Importance of the Naphthalene (B1677914) Scaffold in Bioactive Compound Design
The naphthalene ring system, consisting of two fused benzene (B151609) rings, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netacs.org This is due to its structural and physicochemical properties, which allow it to interact with a wide range of biological targets through mechanisms like π–π stacking and van der Waals forces. acs.org Its lipophilic nature enables it to be a valuable building block in the design of compounds that can penetrate cellular membranes.
The versatility of the naphthalene core is demonstrated by its presence in a multitude of bioactive compounds and FDA-approved drugs. ekb.egnih.govekb.eg Naphthalene derivatives have been shown to possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, antihypertensive, and anti-neurodegenerative properties. nih.govekb.egijpsjournal.com The biological activity is often linked to its metabolites, such as epoxides and naphthoquinones, which can interact with cellular proteins. nih.gov
The strategic incorporation of the naphthalene moiety into drug candidates continues to be a major focus of research. Its derivatives are explored for their potential to treat a wide array of diseases, from infections to cancer and cardiovascular conditions. ekb.egijpsjournal.comontosight.ai
Table 2: Examples of FDA-Approved Drugs Containing a Naphthalene Scaffold
| Drug Name | Therapeutic Class | Pharmacological Action |
|---|---|---|
| Nafcillin | Antibacterial | Penicillinase-resistant penicillin. ekb.egekb.eg |
| Naftifine | Antifungal | Squalene epoxidase inhibitor. ekb.egnih.govekb.eg |
| Terbinafine | Antifungal | Squalene epoxidase inhibitor. ekb.egnih.govekb.eg |
| Propranolol | Antihypertensive | Non-selective beta-adrenergic blocker. ekb.egnih.govekb.eg |
| Naproxen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID). ekb.egnih.govekb.eg |
| Duloxetine | Antidepressant | Serotonin-norepinephrine reuptake inhibitor. ekb.egnih.govekb.eg |
| Bedaquiline | Antitubercular | ATP synthase inhibitor. ekb.egnih.gov |
Overview of Current Academic Research Trajectories for 1-(Napht-1-yl)-allylamine and Analogous Structures
Current research involving this compound and its analogs primarily focuses on the synthesis of novel derivatives and the evaluation of their biological activities, particularly as antifungal agents. These investigations often explore structure-activity relationships (SAR) to optimize potency and selectivity.
One major research trajectory involves the synthesis of analogs of commercially successful drugs like naftifine and terbinafine. For instance, studies have been conducted on naphthalene-substituted derivatives of terbinafine to understand how modifications to the naphthalene ring and the allylamine side chain affect antifungal efficacy. acs.org Research into chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, which are structurally similar to this compound, has revealed that specific enantiomers can exhibit superior activity against various fungal strains. ijpsjournal.comacs.org
Another area of focus is the development of novel synthetic routes to access these complex molecules. Researchers have designed alternative strategies for the synthesis of naftifine and its analogs, which can also be applied to compounds like this compound. nih.govresearchgate.net These synthetic efforts aim to improve yields and create a diverse library of compounds for biological screening. For example, a three-component Mannich-type reaction has been used to generate γ-aminoalcohols, which are key intermediates in the synthesis of allylamine analogs with a naphthalen-1-ylmethyl)amino moiety. researchgate.netmdpi.com
Investigations into the biological activity of these analogs have yielded promising results. Studies on β-aminoketone derivatives have shown significant activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as yeasts such as Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net These findings suggest that the core structure of this compound is a viable template for developing new antifungal agents with a broad spectrum of activity.
Table 3: Research Findings on Analogs of this compound
| Analog Class | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| β-Aminoketone Derivatives | Antifungal Activity | Potent activity against dermatophytes and yeasts; some compounds showed high activity against Candida albicans and Cryptococcus neoformans. | nih.govresearchgate.net |
| Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines | Structure-Activity Relationship | The (R)-enantiomer showed superior antifungal activity compared to the (S)-enantiomer against certain fungal strains. | ijpsjournal.com |
| Naphthalene-derived hydrazones | Antimicrobial Activity | Novel hydrazone derivatives showed potent growth inhibition of drug-resistant bacteria like Staphylococcus aureus. | nih.gov |
| Naftifine Analogs | Synthetic Methodologies | Development of alternative, high-yield synthetic routes via intermediates like γ-aminoalcohols. | nih.govresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-naphthalen-1-ylprop-2-en-1-amine |
InChI |
InChI=1S/C13H13N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9,13H,1,14H2 |
InChI Key |
HHROCIPRSSACTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Advanced Mechanistic Investigations in Organic Synthesis
Elucidation of Reaction Mechanisms for Allylamine (B125299) Formation
The formation of allylamines such as 1-(Naphth-1-yl)-allylamine can often be achieved through palladium-catalyzed reactions, most notably the Tsuji-Trost reaction. This reaction involves the palladium-catalyzed substitution of a substrate containing a leaving group in an allylic position with a nucleophile, in this case, an amine. wikipedia.org The mechanism of this transformation is a subject of detailed study to understand the intimate steps of bond formation.
The palladium-catalyzed allylic amination is generally understood to proceed through a stepwise pathway. The catalytic cycle begins with the coordination of a zerovalent palladium species to the alkene of an allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, and a η³ π-allyl-palladium(II) complex is formed. wikipedia.orgnrochemistry.com This initial phase of the reaction proceeds with an inversion of configuration at the carbon atom bearing the leaving group. nrochemistry.com
The subsequent nucleophilic attack on the π-allyl complex can, in principle, follow different pathways. For "soft" nucleophiles, which are derived from conjugate acids with a pKa typically less than 25, the addition is generally believed to occur directly to the allyl moiety of the complex. nrochemistry.comorganic-chemistry.org In contrast, "hard" nucleophiles, with conjugate acids having a pKa greater than 25, may first attack the metal center, followed by reductive elimination to yield the final product. nrochemistry.comorganic-chemistry.org Naphthylamines, being relatively soft nucleophiles, are expected to follow the direct attack pathway on the allyl group.
Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to distinguish between concerted and stepwise mechanisms in related reactions. dtu.dkresearchgate.net These computational methods allow for the mapping of potential energy surfaces and the identification of intermediates and transition states, providing strong evidence for a stepwise process in palladium-catalyzed allylic aminations.
The transition states and energy profiles of allylic amination reactions are critical for understanding reaction rates and selectivities. Kinetic isotope effect (KIE) studies are a powerful experimental tool for probing the nature of transition states. nih.gov For instance, a significant ¹³C KIE at the carbon atom undergoing substitution would indicate that C-N bond formation is part of the rate-determining step. nih.gov
Computational chemistry provides a detailed picture of the transition state geometries and their corresponding energies. dtu.dk For the palladium-catalyzed amination, calculations can model the transition state for the oxidative addition step as well as the nucleophilic attack. The energy profile of the entire catalytic cycle can be mapped, identifying the highest energy barrier which corresponds to the rate-determining step of the reaction. researchgate.net For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the electrophile to the Pd(0) catalyst is the rate-determining step. nih.govwikipedia.org However, in some cases, the reductive elimination that forms the final C-N bond can also be rate-limiting.
Kinetic Studies of Synthetic Transformations
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how different factors influence these rates. For the synthesis of 1-(Naphth-1-yl)-allylamine, such studies would provide valuable insights into the reaction mechanism and help in optimizing reaction conditions.
The determination of reaction orders with respect to the reactants, catalyst, and any additives is a fundamental aspect of kinetic analysis. This is typically achieved by systematically varying the concentration of one component while keeping the others constant and measuring the initial reaction rate. The data obtained allows for the formulation of a rate law for the reaction.
For a hypothetical palladium-catalyzed synthesis of 1-(Naphth-1-yl)-allylamine from an allylic substrate and 1-naphthylamine, the rate law might take the form:
Rate = k[Allylic Substrate]ˣ[1-Naphthylamine]ʸ[Palladium Catalyst]ᶻ
where k is the rate constant, and x, y, and z are the reaction orders for each component. Mechanistic studies on similar palladium-catalyzed oxidative aminations have indicated first-order kinetics for the palladium catalyst, the ligand, and the alkene, and zero-order for the amine. researchgate.net This suggests that the amine is not involved in the rate-determining step of the reaction under those specific conditions. researchgate.net
Table 1: Hypothetical Kinetic Data for the Formation of 1-(Naphth-1-yl)-allylamine
| Experiment | [Allylic Substrate] (M) | [1-Naphthylamine] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, one could deduce that the reaction is first order with respect to the allylic substrate and the palladium catalyst, and zero order with respect to 1-naphthylamine.
The kinetics of the synthesis of 1-(Naphth-1-yl)-allylamine are significantly influenced by various catalytic parameters. The choice of palladium precursor, the nature of the ligand, the base, and the solvent all play crucial roles.
Base: In many palladium-catalyzed aminations, a base is required to deprotonate the amine or an intermediate complex. nih.gov The strength and nature of the base can significantly impact the reaction rate.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics.
Spectroscopic Probing and Isolation of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide unequivocal evidence for a proposed reaction mechanism. In the context of the palladium-catalyzed synthesis of 1-(Naphth-1-yl)-allylamine, the key intermediate is the π-allyl palladium complex.
Various spectroscopic techniques can be employed to probe these transient species in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR if phosphine (B1218219) ligands are used, is a powerful tool for identifying different palladium complexes in the catalytic cycle. ¹H and ¹³C NMR can provide information on the structure of the coordinated allyl moiety.
In some cases, it is possible to isolate and fully characterize these intermediates. The reaction of a palladium(0) source with an allylic substrate can lead to the formation of stable π-allyl palladium complexes that can be studied by single-crystal X-ray diffraction. mdpi.com The isolation of such a complex in the reaction pathway for the synthesis of 1-(Naphth-1-yl)-allylamine would provide strong support for the proposed mechanism. While mononuclear Pd(I) species have been isolated and characterized in other catalytic cycles, the key intermediates in allylic amination are typically Pd(0) and Pd(II) complexes. researchgate.net
The synthesis and characterization of mixed-ligand cationic complexes of the general formula [Pd(η³-C₃H₅)(L)]⁺, where L is a chelating ligand, have been reported. mdpi.com These studies provide valuable spectroscopic data that can be compared with in-situ measurements of a catalytic reaction to identify intermediates.
Structure Activity Relationship Sar Studies of Naphthalene Containing Allylamines
Elucidation of Specific Pharmacophoric Requirements for Biological Efficacy
A pharmacophore model for this class of compounds outlines the essential structural features necessary for antifungal activity. These include the naphthalene (B1677914) ring system, the allylamine (B125299) side chain, and the specific nature of the amine. Variations of these core components have been extensively studied to understand their role in binding to the target enzyme and exerting a biological effect.
The three-dimensional arrangement of atoms (stereochemistry) within the allylamine structure is a critical factor for its biological activity. While specific stereochemical studies on 1-(naphthalen-1-yl)allylamine are not extensively detailed in publicly available research, the principles derived from closely related and more complex analogues like naftifine (B1207962) and terbinafine (B446) are highly relevant.
While 1-(naphthalen-1-yl)allylamine itself does not have a chiral center in its simplest form, the introduction of substituents on the allyl group or the naphthalene ring could create chiral centers. The study of such chiral analogues would be essential to determine if one enantiomer possesses greater activity or selectivity than the other, a common phenomenon in drug design. nih.gov
The naphthalene ring serves as a large, lipophilic anchor that fits into a hydrophobic pocket of the squalene (B77637) epoxidase enzyme. SAR studies on derivatives of the related compound terbinafine have demonstrated that the nature and position of substituents on this ring system significantly modulate antifungal activity. nih.gov
Generally, the potency of these compounds is highly sensitive to the steric bulk of the substituents. nih.gov Research indicates that only small substituents are well-tolerated at most positions of the naphthalene moiety.
Positions 2, 3, 4, 6, 7, and 8: At these positions, only hydrogen or, in some instances, fluorine are tolerated without a significant loss of activity. Larger groups tend to cause a steric clash within the enzyme's binding pocket, reducing inhibitory potency.
Position 5: This position is more accommodating to larger substituents. Halogens (Fluorine, Chlorine, Bromine) and small alkyl groups (Methyl) at the 5-position can be well-tolerated or even lead to enhanced activity against certain fungal species. nih.gov
Multiple Substitutions: The introduction of multiple small substituents can lead to synergistic effects. For instance, a derivative with fluorine atoms at both the 5 and 7 positions showed an 8- to 16-fold improvement in potency against Aspergillus fumigatus and Candida species compared to the unsubstituted parent compound. nih.gov
| Position on Naphthalene Ring | Tolerated Substituents | Impact on Antifungal Activity | Reference |
|---|---|---|---|
| 2, 4, 6, 8 | H, F | Larger substituents decrease potency. | nih.gov |
| 3, 7 | H, F | Fluorine can enhance activity against yeasts. | nih.gov |
| 5 | H, F, Cl, Br, Me | More tolerance for larger groups; can enhance activity. | nih.gov |
| 5 and 7 (disubstituted) | F | Significantly improved potency against various fungi. | nih.gov |
The tertiary allylamine group is a non-negotiable prerequisite for the antifungal activity of this class of compounds. nih.gov Early SAR studies established that modifying this functional group leads to a dramatic loss of potency. Its importance is rooted in a specific and critical interaction with the squalene epoxidase enzyme.
High-resolution crystal structures of human squalene epoxidase in complex with inhibitors have revealed the precise nature of this interaction. nih.gov The tertiary amine nitrogen forms a crucial hydrogen bond with the hydroxyl group of a highly conserved tyrosine residue (Y195 in the human enzyme) within the active site. nih.gov This single, directional hydrogen bond acts as a key anchor, correctly orienting the inhibitor within the binding pocket. nih.gov The essentiality of this interaction is underscored by experiments where this tyrosine residue was mutated, leading to a significant decrease in inhibitor binding. nih.gov
Furthermore, modeling studies of terbinafine binding to yeast squalene epoxidase also identified a strong hydrogen bond between the amine nitrogen and a corresponding tyrosine residue (Tyr90), confirming this as the most significant interaction stabilizing the drug-enzyme complex. researchgate.net Therefore, the tertiary allylamine functionality is not merely a structural component but is the primary point of polar contact with the target enzyme, making it indispensable for biological efficacy.
Computational Approaches to SAR Analysis and Molecular Design
Computational chemistry has become an invaluable tool for understanding the complex SAR of naphthalene-containing allylamines and for designing new, more potent derivatives. These methods allow researchers to visualize and quantify the interactions between the inhibitors and their target enzyme, guiding the synthesis of improved compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For antifungal agents, QSAR studies have been employed to predict the potency of new derivatives based on calculated molecular descriptors.
In studies of compounds containing naphthalene and other heterocyclic moieties, QSAR models have successfully identified key physicochemical properties that govern antimicrobial activity. These often include:
Lipophilicity (log P): This descriptor relates to the compound's ability to cross cell membranes. A balanced lipophilicity is often required for optimal activity.
Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) can relate to the molecule's ability to participate in charge-transfer interactions.
Topological Parameters: Molecular connectivity indices, which describe the size, shape, and degree of branching of a molecule, are often correlated with biological activity.
By generating a robust QSAR model from a set of known active and inactive allylamine derivatives, researchers can virtually screen new, unsynthesized compounds to predict their antifungal potential. This predictive capability helps to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process.
Both ligand-based and structure-based drug design strategies have been instrumental in the development of squalene epoxidase inhibitors.
Ligand-Based Drug Design is employed when the three-dimensional structure of the target enzyme is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features of active compounds like naftifine and terbinafine, a pharmacophore model can be constructed. This model represents the essential 3D arrangement of features required for activity, such as the hydrophobic naphthalene region, the hydrogen bond-forming tertiary amine, and the specific spatial arrangement of the allyl group. This pharmacophore can then be used as a template to search databases for new and diverse chemical scaffolds that might also inhibit squalene epoxidase.
Structure-Based Drug Design has become increasingly powerful following the successful crystallization of human squalene epoxidase. nih.gov With the high-resolution structure of the enzyme's binding site available, researchers can use molecular docking and molecular dynamics simulations to visualize precisely how inhibitors like 1-(naphthalen-1-yl)allylamine and its analogues fit into the active site. researchgate.net These simulations can:
Predict the binding orientation and conformation of a potential inhibitor.
Identify key interactions, such as the hydrogen bond with tyrosine and hydrophobic interactions with surrounding residues (e.g., Phe, Leu, Ile, Val). nih.gov
Calculate a theoretical binding affinity, which can help rank potential inhibitors before they are synthesized.
This structural information provides a rational basis for designing novel inhibitors with improved potency and selectivity. For example, by observing unoccupied pockets within the active site, medicinal chemists can design derivatives with new functional groups that can form additional favorable interactions, leading to tighter binding and enhanced biological activity.
Molecular Mechanism of Action Studies
Identification of Definitive Molecular Targets
For allylamine (B125299) compounds, the primary and definitive molecular target has been identified as squalene (B77637) epoxidase (SE). This enzyme is critical for the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of ergosterol (B1671047), an essential component of fungal cell membranes. The selective inhibition of fungal SE over its mammalian counterpart is a hallmark of this class of compounds.
To confirm that a compound like 1-(Napht-1-yl)-allylamine engages with its intended target, squalene epoxidase, various biochemical assays are employed. These assays are designed to measure the direct interaction between the compound and the enzyme. A common approach involves the use of cell-free extracts containing the target enzyme.
For instance, particulate enzyme preparations from pathogenic yeasts such as Candida albicans can be used to investigate the inhibitory effects of allylamine compounds. nih.govnih.gov In these assays, the enzymatic activity of squalene epoxidase is measured in the presence and absence of the inhibitor. The conversion of a radiolabeled substrate, such as [3H]squalene, to its product is quantified to determine the rate of reaction. A decrease in product formation in the presence of the compound indicates target engagement and inhibition.
These assays can also be utilized to determine key kinetic parameters, such as the inhibitor constant (Ki), which provides a measure of the inhibitor's potency.
While squalene epoxidase is the established primary target, modern proteomic techniques offer the potential to identify any additional or off-target interactions of this compound within the entire proteome of a cell. These unbiased approaches are crucial for a comprehensive understanding of a compound's mechanism of action and potential for polypharmacology.
Chemical proteomics is a powerful strategy to identify the binding partners of a small molecule in a complex biological sample. nih.govnih.govscienceopen.com This approach typically involves modifying the compound of interest, such as this compound, with a reactive group and/or a reporter tag.
One common method is affinity-based protein profiling (ABPP). In this technique, a probe molecule is designed based on the structure of the parent compound. This probe can be used to enrich and subsequently identify binding proteins from a cell lysate using mass spectrometry. Competitive ABPP can also be performed, where the unmodified compound is used to compete with a broad-spectrum probe for binding to a class of enzymes, allowing for the assessment of target engagement and selectivity.
Thermal stability profiling is a label-free method for identifying compound-target interactions in a cellular context. springernature.comcemm.atnih.gov The principle behind this technique is that the binding of a ligand to a protein generally increases the protein's thermal stability.
In a typical thermal proteome profiling (TPP) experiment, cells are treated with the compound of interest. The cells are then heated to various temperatures, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction. This method allows for the unbiased identification of targets in a physiological setting without the need for chemical modification of the compound.
Proteome-Wide Target Identification Methodologies
Enzyme Inhibition Profiling and Mechanistic Characterization
Detailed enzymatic studies on allylamine compounds have provided a clear picture of their inhibitory mechanism against squalene epoxidase.
Research on naftifine (B1207962) and terbinafine (B446) has shown that these compounds are potent, non-competitive inhibitors of fungal squalene epoxidase. nih.govnih.gov This non-competitive inhibition means that the inhibitor does not bind to the same active site as the substrate (squalene). Instead, it is proposed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.
The inhibition of squalene epoxidase leads to two significant downstream effects within the fungal cell:
Ergosterol Depletion: The blockage of the ergosterol biosynthesis pathway results in a deficiency of this vital membrane component. This disrupts the structure and function of the fungal cell membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes.
Squalene Accumulation: The inhibition of the enzyme causes the substrate, squalene, to accumulate to toxic levels within the cell. This accumulation of squalene is believed to be a major contributor to the fungicidal activity of allylamine compounds.
The high degree of selectivity of allylamines for the fungal enzyme over the mammalian counterpart is a key aspect of their therapeutic utility. For example, studies have shown that the concentration of terbinafine required to inhibit rat liver squalene epoxidase is significantly higher than that needed to inhibit the fungal enzyme. nih.govnih.gov
The following interactive table summarizes the inhibitory constants (Ki) for naftifine and another allylamine, SF 86-327, against squalene epoxidase from Candida albicans and rat liver, highlighting the selectivity for the fungal enzyme.
| Compound | Organism | Enzyme | Ki Value | Inhibition Type |
| Naftifine | Candida albicans | Squalene Epoxidase | 1.1 µM | Non-competitive |
| SF 86-327 | Candida albicans | Squalene Epoxidase | 0.03 µM | Non-competitive |
| SF 86-327 | Rat Liver | Squalene Epoxidase | 77 µM | Competitive |
Data sourced from biochemical studies on allylamine antimycotic compounds. nih.govnih.gov
Characterization of Enzyme Inhibition Kinetics: Competitive, Non-Competitive, and Mixed Mechanisms
Kinetic studies have revealed that 1-(Naphthalen-1-yl)-allylamine and related allylamines are potent, reversible inhibitors of fungal squalene epoxidase. mdpi.comnih.govacs.org The inhibition is highly selective for the fungal enzyme over its mammalian counterpart. nih.govnih.gov
Research using enzyme preparations from the pathogenic yeast Candida albicans demonstrated that 1-(Naphthalen-1-yl)-allylamine inhibits squalene epoxidase in an apparently non-competitive manner with respect to the substrate, squalene. nih.govnih.gov This non-competitive mechanism is a characteristic feature of allylamine action against fungal SE. mdpi.comnih.govnih.govoup.com In contrast, the inhibition of mammalian (rat liver) squalene epoxidase by allylamines like terbinafine is qualitatively different, showing competitive kinetics with respect to squalene. nih.govnih.govacs.orgnih.gov This differential inhibition mechanism is a key factor in the selective toxicity of the compound towards fungi. nih.gov
The inhibitory potency (Ki) of 1-(Naphthalen-1-yl)-allylamine against C. albicans squalene epoxidase is 1.1 µM. nih.govnih.gov The closely related and more potent allylamine, terbinafine, exhibits a Ki of 0.03 µM against the same enzyme. nih.govnih.gov In studies on the dermatophyte Trichophyton rubrum, 1-(Naphthalen-1-yl)-allylamine showed a 50% inhibitory concentration (IC50) of 114.6 nM, with the inhibition also being noncompetitive with regard to squalene. nih.gov
| Enzyme Source | Inhibitor | Inhibition Constant (Ki) / IC50 | Inhibition Type (vs. Squalene) | Reference |
|---|---|---|---|---|
| Candida albicans | 1-(Naphthalen-1-yl)-allylamine (Naftifine) | 1.1 µM (Ki) | Non-competitive | nih.govnih.gov |
| Candida albicans | Terbinafine | 0.03 µM (Ki) | Non-competitive | nih.govnih.govacs.org |
| Trichophyton rubrum | 1-(Naphthalen-1-yl)-allylamine (Naftifine) | 114.6 nM (IC50) | Non-competitive | nih.gov |
| Trichophyton rubrum | Terbinafine | 15.8 nM (IC50) | Non-competitive | nih.gov |
| Rat Liver | Terbinafine | 77 µM (Ki) | Competitive | nih.govnih.govacs.org |
Detailed Analysis of Enzyme-Ligand Binding Interactions
The specific interactions between allylamine inhibitors and the squalene epoxidase active site have been elucidated through a combination of mutagenesis studies and computational modeling, primarily using terbinafine as the model compound. These studies provide a detailed atomic-level understanding of the binding mechanism. nih.govacs.org
Mutations in the squalene epoxidase gene (ERG1) that confer resistance to terbinafine have been identified in various fungal species. mdpi.comnih.govnih.gov Mapping these mutation sites onto a three-dimensional homology model of the enzyme reveals that the affected amino acid residues cluster together on the protein's surface, forming a putative binding site for allylamines. nih.govresearchgate.net This suggests that 1-(Naphthalen-1-yl)-allylamine binds to a site distinct from the substrate-binding site, which is consistent with the non-competitive inhibition kinetics observed. nih.govacs.org
Modeling studies of the terbinafine-squalene epoxidase complex from Saccharomyces cerevisiae indicate that the inhibitor's lipophilic moiety, which would be the naphthalene (B1677914) ring in 1-(Naphthalen-1-yl)-allylamine, is positioned vertically inside a hydrophobic binding pocket of the enzyme. nih.govacs.orgresearchgate.net This binding induces conformational changes in the enzyme that prevent the natural substrate, squalene, from accessing the active site. nih.govacs.orgresearchgate.net Key interactions stabilizing the complex include a strong hydrogen bond between the hydroxyl group of a tyrosine residue (Tyr90 in S. cerevisiae) and the amine nitrogen atom of the allylamine inhibitor. nih.govacs.org Furthermore, strong attractive interactions have been noted with other amino acids in the pocket, and mutations in these residues are linked to drug resistance. nih.govacs.org
In Silico Mechanistic Predictions and Validation
Computational chemistry has become an indispensable tool for understanding the molecular mechanisms of drug action. For 1-(Naphthalen-1-yl)-allylamine and its analogs, in silico methods have provided high-resolution insights into their interaction with squalene epoxidase, complementing experimental data.
Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking simulations have been employed to predict the preferred binding orientation of 1-(Naphthalen-1-yl)-allylamine and terbinafine within the active site of squalene epoxidase. nih.govnih.govmdpi.comresearchgate.net These simulations place the inhibitor within a hydrophobic pocket, consistent with the lipophilic nature of the naphthalene group. nih.gov Docking studies on a model of Candida albicans SE showed that 1-(Naphthalen-1-yl)-allylamine fits well into the active site, indicating a stable interaction. nih.gov A recent study reported a binding energy of -11.0 kcal/mol for the interaction between 1-(Naphthalen-1-yl)-allylamine hydrochloride and squalene epoxidase, suggesting a strong and favorable binding affinity. researchgate.net
The docking pose of the closely related inhibitor terbinafine shows its lipophilic tert-butyl group oriented toward the center of the binding pocket. nih.govacs.org This orientation is believed to cause the conformational changes that block substrate entry, thereby explaining the non-competitive inhibition mechanism from a structural standpoint. nih.govacs.org The naphthalene ring of 1-(Naphthalen-1-yl)-allylamine is expected to occupy a similar position within this hydrophobic cavity.
Molecular Dynamics Simulations of Protein-Ligand Complexes
To investigate the stability and dynamics of the enzyme-inhibitor interaction over time, molecular dynamics (MD) simulations have been performed on squalene epoxidase complexes. nih.govresearchgate.netmdpi.comnih.gov MD simulations of the terbinafine-SE complex have shown that the inhibitor remains stably bound within the hydrophobic pocket throughout the simulation period. nih.govresearchgate.net
A simulation of the 1-(Naphthalen-1-yl)-allylamine-SE complex also demonstrated good stability, with the ligand's heavy atoms remaining steady within the binding site after an initial equilibration period. mdpi.com Analysis of the simulation trajectory reveals multiple sustained interactions, including hydrogen bonds and hydrophobic contacts, between the inhibitor and various amino acid residues of the enzyme over the course of the simulation. mdpi.com In contrast, simulations performed on enzyme models containing resistance-conferring mutations showed that the inhibitor docking was unstable, providing a dynamic explanation for the mechanism of resistance. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Active Site Reactivity
For a more accurate description of the electronic interactions within the enzyme's active site, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be applied. These approaches treat the inhibitor and the immediate surrounding amino acid residues with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. researchgate.net
Advanced Spectroscopic and Theoretical Characterization of Naphthalene Containing Allylamines
High-Resolution Spectroscopic Analysis for Comprehensive Structural Elucidation
Definitive structural confirmation and detailed conformational insights require a suite of high-resolution spectroscopic methods.
NMR spectroscopy is indispensable for mapping the chemical environment of each atom within the molecule. For 1-(Naphth-1-yl)-allylamine, both ¹H and ¹³C NMR spectra would be essential.
Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the allylic group, and the amine. The aromatic region would likely display a complex pattern of multiplets due to the coupling between the seven protons on the naphthalene ring. The protons of the allyl group (-CH-CH=CH₂) would present as a characteristic set of signals, with the allylic proton adjacent to the naphthalene ring showing a distinct chemical shift.
Expected ¹³C NMR Data: The carbon-13 NMR spectrum would complement the proton data, showing unique resonances for each of the 13 carbon atoms in the molecule. The chemical shifts of the naphthalenic carbons would confirm the substitution pattern, while the signals for the allylic carbons would provide further structural verification.
A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values are required for confirmation.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Naphthyl-H | 7.0 - 8.5 (m) | 120 - 140 |
| Allyl-CH | 4.0 - 4.5 (m) | 50 - 60 |
| Allyl=CH | 5.5 - 6.5 (m) | 115 - 125 |
| Allyl=CH₂ | 5.0 - 5.5 (m) | 130 - 140 |
| NH₂ | 1.5 - 3.0 (br s) | - |
Note: This table is illustrative and not based on experimental data.
Mass spectrometry would be employed to determine the precise molecular weight and to elucidate the fragmentation patterns of 1-(Naphth-1-yl)-allylamine. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation in an electron ionization (EI) mass spectrum would likely involve the cleavage of the C-N bond and fragmentation of the allyl group. The naphthalene moiety is expected to be a stable fragment. A common fragmentation pathway for naphthalene derivatives involves the loss of side chains to yield a stable naphthyl cation.
Anticipated Fragmentation Ions:
[M]⁺: The molecular ion.
[M - NH₂]⁺: Loss of the amino group.
[M - C₃H₅N]⁺: Cleavage of the entire allylamine (B125299) side chain, resulting in a naphthalene fragment.
[C₁₀H₇]⁺: The naphthyl cation, which would likely be a prominent peak.
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, would identify the characteristic functional groups and provide a unique "fingerprint" for the molecule. The vibrational modes of naphthalene and its derivatives have been studied, providing a basis for interpreting the spectra of related compounds.
Expected Vibrational Bands:
N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine.
C-H stretching (aromatic): Above 3000 cm⁻¹.
C-H stretching (aliphatic): Below 3000 cm⁻¹.
C=C stretching (aromatic and vinyl): In the 1500-1650 cm⁻¹ region.
N-H bending: Around 1550-1650 cm⁻¹.
C-N stretching: In the 1000-1250 cm⁻¹ region.
A detailed analysis of the vibrational spectra would require theoretical calculations to assign the observed bands to specific molecular motions.
Computational Chemistry for Electronic Structure and Reactivity Profiling
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the electronic properties and reactivity of molecules.
DFT calculations could be used to optimize the geometry of 1-(Naphth-1-yl)-allylamine and to calculate various ground-state properties, such as molecular orbital energies and the electrostatic potential.
The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For naphthalene-containing compounds, the HOMO is typically a π-orbital delocalized over the naphthalene ring system, while the LUMO is a π*-orbital. DFT studies on naphthalene itself have determined its HOMO-LUMO gap. For substituted naphthalenes, the nature and position of the substituent can significantly influence the energies of these orbitals. The allylamine group, with its nitrogen lone pair and π-system, would be expected to interact with the naphthalene π-system, thereby affecting the HOMO-LUMO gap.
A hypothetical table of calculated electronic properties is provided below. These values would need to be determined through specific DFT calculations for 1-(Naphth-1-yl)-allylamine.
| Parameter | Hypothetical Calculated Value |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
Note: This table is illustrative and not based on specific calculations for the target molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting and understanding the reactive behavior of molecules. It is calculated by determining the electrostatic potential at the surface of a molecule, providing a visual representation of the charge distribution. The MEP map is color-coded to indicate different regions of electrostatic potential.
Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential.
For a molecule like 1-(Naphth-1-yl)-allylamine, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amine group due to the lone pair of electrons. This suggests that the nitrogen atom is a primary site for electrophilic attack. The naphthalene ring, being an aromatic system, would exhibit a complex distribution of electron density, with the π-electron cloud influencing the electrostatic potential. The allylic double bond would also present a region of electron density that could be involved in reactions.
Illustrative Data Table for MEP Analysis of a Naphthalene Derivative:
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Amine Group (Nitrogen) | Negative | Red | Site for electrophilic attack |
| Naphthalene Ring (π-system) | Variable (negative above/below plane) | Red/Yellow | Interaction with electrophiles |
| Allyl Group (C=C bond) | Negative | Red/Yellow | Site for electrophilic addition |
| Hydrogen atoms of Amine | Positive | Blue | Potential for hydrogen bonding |
This table is illustrative and based on general principles of MEP analysis for similar functional groups.
Electron Density Distribution Analysis and Chemical Bonding Characterization
In the context of 1-(Naphth-1-yl)-allylamine, electron density analysis would characterize the C-N, C-C, C=C, and C-H bonds. The electron density at the bond critical points (BCPs) between atoms is a key parameter; a higher value indicates a stronger bond. The Laplacian of the electron density at the BCP can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.
For the naphthalene moiety, this analysis would confirm the aromatic character, showing delocalized electron density across the fused rings. The allylamine portion would show localized electron density in the sigma bonds and the pi bond of the C=C double bond. This detailed electronic information helps in understanding the molecule's stability and its interactions with other chemical species.
Illustrative Data Table for Electron Density Analysis:
| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Character |
| C-N | ~0.25 a.u. | Negative | Polar Covalent |
| C=C (allyl) | ~0.35 a.u. | Negative | Covalent (pi-character) |
| C-C (naphthyl) | ~0.30 a.u. | Negative | Covalent (aromatic) |
| N-H | ~0.33 a.u. | Negative | Polar Covalent |
This table contains hypothetical data to illustrate the typical outputs of an electron density analysis.
Quantum Chemical Descriptors for Predicting Reactivity and Stability
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and stability. These descriptors are often calculated using Density Functional Theory (DFT). Some of the key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
Ionization Potential (I): The energy required to remove an electron from a molecule (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added to a molecule (related to LUMO energy).
Global Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (I - A) / 2.
Global Softness (S): The reciprocal of hardness (1/η), indicating the ease of changing the electron distribution.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
For 1-(Naphth-1-yl)-allylamine, the naphthalene ring is expected to influence the HOMO and LUMO energies. The amine group, being an electron-donating group, would raise the HOMO energy, making the molecule more susceptible to oxidation.
Illustrative Data Table of Quantum Chemical Descriptors:
| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation |
| HOMO Energy | E_HOMO | -5.5 | Electron-donating ability |
| LUMO Energy | E_LUMO | -0.5 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.0 | High stability |
| Ionization Potential | I | 5.5 | --- |
| Electron Affinity | A | 0.5 | --- |
| Global Hardness | η | 2.5 | Moderately hard molecule |
| Global Softness | S | 0.4 | --- |
| Electronegativity | χ | 3.0 | --- |
| Electrophilicity Index | ω | 1.8 | Moderate electrophilicity |
This table presents hypothetical values for illustrative purposes.
Theoretical Studies on Excited State Properties and Photophysical Behavior
Theoretical studies on the excited state properties of molecules are essential for understanding their photophysical behavior, such as absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules.
These calculations can predict the UV-Visible absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. The oscillator strength of each transition is also calculated, which corresponds to the intensity of the absorption peak.
For a molecule with a naphthalene chromophore like 1-(Naphth-1-yl)-allylamine, the electronic spectrum is expected to be dominated by π-π* transitions within the naphthalene ring. The allylamine substituent may cause shifts in the absorption wavelengths (either blue or red shifts) and changes in the intensity of the absorption bands compared to unsubstituted naphthalene. Theoretical studies can elucidate the nature of these transitions, for instance, whether they involve charge transfer between the naphthalene and allylamine moieties. Such insights are critical for designing molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. nih.govnih.gov
Illustrative Data Table for Theoretical Excited State Analysis:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | 3.8 | 326 | 0.15 | HOMO → LUMO (π-π) |
| S₀ → S₂ | 4.2 | 295 | 0.40 | HOMO-1 → LUMO (π-π) |
| S₀ → S₃ | 4.5 | 275 | 0.05 | HOMO → LUMO+1 (π-π*) |
This table provides an example of data obtained from TD-DFT calculations for a naphthalene derivative.
Q & A
Q. What are the recommended synthetic routes for 1-(Naphth-1-yl)-allylamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Nucleophilic Substitution : React 1-naphthylamine with allyl halides (e.g., allyl bromide) in polar aprotic solvents (e.g., DMF) under inert atmosphere. Monitor temperature (60–80°C) to avoid side reactions like polymerization .
- Catalytic Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for higher regioselectivity. Optimize ligand choice (e.g., XPhos) and base (e.g., KOtBu) to improve yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% is critical for downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing 1-(Naphth-1-yl)-allylamine, and what key spectral features should researchers monitor?
Methodological Answer:
Q. What safety protocols are critical when handling 1-(Naphth-1-yl)-allylamine, given structural similarities to carcinogenic amines?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
- Exposure Mitigation : Avoid inhalation/ingestion; implement closed-system transfers. Store in airtight containers away from light .
- Waste Disposal : Treat as hazardous waste (incineration preferred). Neutralize acidic/basic residues before disposal .
- Emergency Response : For spills, use absorbent materials (vermiculite) and 10% acetic acid for decontamination .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of 1-(Naphth-1-yl)-allylamine derivatives?
Methodological Answer:
- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) to calculate bond angles, charge distribution, and frontier orbitals (HOMO/LUMO). High HOMO density on the naphthyl ring suggests electrophilic attack sites .
- Reactivity Prediction : Simulate transition states for allylic substitution. Compare activation energies of different pathways to prioritize synthetic routes .
- Validation : Cross-check computed NMR/IR spectra with experimental data (RMSD <5% acceptable) .
Q. What strategies resolve contradictions in reported biological activity data of 1-(Naphth-1-yl)-allylamine analogs?
Methodological Answer:
- Meta-Analysis : Aggregate data from primary sources (e.g., PubMed, SciFinder) and assess study variables (e.g., cell lines, assay conditions). Use statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion. Control for solvent effects (e.g., DMSO ≤1%) .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) with potency trends .
Q. How does the electronic structure of the naphthyl group in 1-(Naphth-1-yl)-allylamine affect its catalytic applications in asymmetric synthesis?
Methodological Answer:
- Steric Effects : The naphthyl group’s bulkiness influences enantioselectivity in chiral catalysts. Use X-ray crystallography to confirm ligand-metal coordination geometry .
- Electronic Effects : Electron-rich naphthyl rings enhance π-π interactions in substrate binding. Measure Hammett constants (σ) to quantify donating/withdrawing effects .
- Case Study : In asymmetric allylic amination, naphthyl-modified ligands achieve >90% ee under optimized conditions (e.g., Cu(OTf)₂, 0°C) .
Q. What methodologies enable the detection of trace degradation products of 1-(Naphth-1-yl)-allylamine under varying storage conditions?
Methodological Answer:
- HPLC-MS : Use C18 columns (3.5 µm particle size) with acetonitrile/water (0.1% formic acid) gradient. Monitor degradation peaks (e.g., oxidized naphthyl products) at m/z 201 .
- Forced Degradation Studies : Expose samples to heat (40°C), UV light, and humidity (75% RH). Compare stability profiles to identify critical storage parameters (e.g., inert gas packaging) .
Q. How can researchers design kinetic studies to elucidate the mechanism of amine group reactions in 1-(Naphth-1-yl)-allylamine?
Methodological Answer:
- Rate Law Determination : Use pseudo-first-order conditions with excess electrophile (e.g., benzoyl chloride). Monitor reaction progress via in situ IR (disappearance of NH2 peak) .
- Isotope Labeling : Synthesize ¹⁵N-labeled analogs to track amine participation in intermediates (e.g., via ¹⁵N NMR) .
- Computational Kinetics : Compare DFT-derived activation energies with experimental Arrhenius plots to validate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
